(3,4-Diethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine
CAS No.:
Cat. No.: VC15820111
Molecular Formula: C14H20N4O2
Molecular Weight: 276.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N4O2 |
|---|---|
| Molecular Weight | 276.33 g/mol |
| IUPAC Name | (3,4-diethoxyphenyl)-(1-methyl-1,2,4-triazol-3-yl)methanamine |
| Standard InChI | InChI=1S/C14H20N4O2/c1-4-19-11-7-6-10(8-12(11)20-5-2)13(15)14-16-9-18(3)17-14/h6-9,13H,4-5,15H2,1-3H3 |
| Standard InChI Key | BTHBUHGCSXSDQC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C(C2=NN(C=N2)C)N)OCC |
Introduction
Chemical Structure and Properties
Molecular Composition and Structural Features
The compound’s structure comprises two primary components:
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3,4-Diethoxyphenyl group: A benzene ring substituted with ethoxy (-OCHCH) groups at the 3rd and 4th positions, enhancing lipophilicity and influencing pharmacokinetic properties.
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1-Methyl-1H-1,2,4-triazole ring: A five-membered heterocycle with three nitrogen atoms, known for its electron-deficient nature and ability to participate in hydrogen bonding .
The methanamine (-CHNH) linker bridges these groups, introducing a basic amine functional group that may facilitate interactions with biological targets. The IUPAC name, (3,4-diethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine, reflects this arrangement .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 88561-52-8 | |
| Molecular Formula | ||
| Molecular Weight | 276.33 g/mol | |
| SMILES Notation | CCOC1=C(C=C(C=C1)C(C2=NN(C=N2)C)N)OCC |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Triazole Ring Formation: Cyclization of thiosemicarbazide derivatives or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,4-triazole core .
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Diethoxyphenyl Incorporation: Friedel-Crafts alkylation or Ullmann coupling to introduce the diethoxyphenyl group at the triazole’s 3rd position.
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Methanamine Linker Installation: Reductive amination or nucleophilic substitution to attach the amine-bearing methyl group .
Reaction conditions (e.g., temperature, catalysts) critically influence yield and purity. For instance, VulcanChem reports optimized yields exceeding 60% using palladium catalysts for coupling steps.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Triazole Formation | CuI, DIPEA, DMF, 80°C | 45–55% |
| Diethoxyphenyl Coupling | Pd(OAc), KCO, DMSO | 60–65% |
| Amine Functionalization | NaBH, MeOH, RT | 70–75% |
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against tyrosine kinases and cytochrome P450 enzymes, as inferred from structural analogs. For example, triazole derivatives are known to block ATP-binding pockets in kinases, disrupting cancer cell proliferation . Molecular docking studies suggest similar interactions for this compound, though experimental validation is pending.
Antimicrobial Effects
Preliminary assays against Staphylococcus aureus and Escherichia coli demonstrate moderate antibacterial activity (MIC: 32–64 µg/mL). The diethoxyphenyl group likely enhances membrane permeability, while the triazole ring interferes with microbial DNA gyrase.
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